molecular formula C9H18O B108113 2,6-Dimethylheptan-3-one CAS No. 19549-83-8

2,6-Dimethylheptan-3-one

Cat. No. B108113
CAS RN: 19549-83-8
M. Wt: 142.24 g/mol
InChI Key: HFNWDYQEGABWQS-UHFFFAOYSA-N
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Description

2,6-Dimethylheptan-3-one is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . It is also known by other names such as 2,6-Dimethyl-3-heptanon, 2,6-Diméthyl-3-heptanone, and isoamyl isopropyl ketone .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylheptan-3-one can be represented by the InChI string: InChI=1S/C9H18O/c1-7(2)5-6-9(10)8(3)4/h7-8H,5-6H2,1-4H3 . This structure can be viewed using Java or Javascript .

Scientific Research Applications

Oxidation and Kinetic Modeling

A study by He et al. (2020) investigated the low-temperature oxidation chemistry of 2,6-dimethylheptane, a compound closely related to 2,6-dimethylheptan-3-one. This research is significant for understanding the combustion process of branched alkanes in fuels. The study utilized experimental and computational methods to optimize reactants, transition states, and products in the first oxidation stage, crucial for initiating reactions in the low-temperature reaction chain. Their findings contribute to the broader knowledge of the behavior of similar branched alkanes in fuel combustion processes (He et al., 2020).

Hydration and Cyclization in Acidic Media

Cabani and Ceccanti (1966) explored the transformations of semiphorone in acidic media, where it undergoes hydration to form a compound related to 2,6-dimethylheptan-3-one. Their research, using polarographic, infrared, and nuclear magnetic resonance techniques, provided valuable thermodynamic data and proposed reaction mechanisms. This study is important for understanding the behavior of similar compounds under varying conditions (Cabani & Ceccanti, 1966).

Molecular Structure and Hydrogen Bond Strength

Research by Sayyar et al. (2021) on 2,6-dimethylheptane-3,5-dione, closely related to 2,6-dimethylheptan-3-one, focused on its molecular structures and intramolecular hydrogen bonding (IHB) character. They utilized NMR, IR, Raman, and UV spectroscopy, along with density functional theory (DFT) estimations. This study is crucial for understanding the molecular behavior and reactivity of such compounds (Sayyar et al., 2021).

Conformational Analysis

The study by Crowder and Lynch (1985) on various 2,X-dimethylheptanes, including compounds similar to 2,6-dimethylheptan-3-one, involved analyzing infrared spectra and using normal coordinate calculations. This research contributes to understanding the conformational behavior of dimethylheptanes, important in various chemical and industrial applications (Crowder & Lynch, 1985).

Synthesis of Pheromone Components

Nakamura and Mori (2000) synthesized isomers of a compound structurally related to 2,6-dimethylheptan-3-one, contributing to the creation of pheromone components for the apple leafminer. This research is significant for developing environmentally friendly pest control methods (Nakamura & Mori, 2000).

Safety And Hazards

2,6-Dimethylheptan-3-one is a flammable liquid and vapor. It may cause respiratory irritation if inhaled . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . If it comes into contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

2,6-dimethylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)5-6-9(10)8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNWDYQEGABWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173220
Record name 2,6-Dimethylheptan-3-one
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylheptan-3-one

CAS RN

19549-83-8
Record name 2,6-Dimethyl-3-heptanone
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Record name 2,6-Dimethylheptan-3-one
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Record name 2,6-Dimethyl-3-heptanone
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Record name 2,6-Dimethylheptan-3-one
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Record name 2,6-dimethylheptan-3-one
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Record name 2,6-DIMETHYLHEPTAN-3-ONE
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Synthesis routes and methods

Procedure details

To a slurry of Mg turnings (3.89 g, 160 mmol) in dry diethyl ether (150 mL), a solution of isoamylbromide (24.59 g, 163 mmol) in diethyl ether (20 mL) is slowly added. As soon as the reaction starts, the mixture is cooled if necessary with a water bath. After complete addition, the mixture is stirred for 30 min, and is then added slowly to a cooled (0° C.) mixture of isobutyronitrile (34.65 g, 501 mmol) and CuBr (1.15 g, 8.0 mmol) in diethyl ether (50 mL) and THF (50 mL). After complete addition (30 min) the mixture is stirred at rt for 1 h before 1 N aq. NaH2PO4 (50 mL) and 1N aq. HCl (100 mL) is added. Stirring is continued at rt for 15 min. The phases are separated and the aq. phase is extracted with additional diethyl ether (100 mL). The combined organic extracts are washed with aq. 1N aq. HCl (2×50 mL), sat. aq. NH4Cl/sat. aq. NaHCO3 1:1 (2×50 mL) and brine (50 mL), dried over Na2SO4, filtered and evaporated to give crude 2,6-dimethyl-heptan-3-one (20.1 g) as an oil.
[Compound]
Name
Mg
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
34.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
P Baas, H Cerfontain - Tetrahedron Letters, 1978 - Elsevier
Laboratory for Organic Chemistry, University of Amsterdam Nieuwe Achtergracht 129, Amsterdam, The Netherlands (Received in UK 20 February 1978; accepted for publication 9 …
Number of citations: 18 www.sciencedirect.com
P BAAS, H CERFONTAIN - 1978 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE CYCLE 4 CHAINONS COMPOSE ALIPHATIQUE COMPOSE SATURE DICETONE CETOL PHOTOLYSE COMPOSE MONOCYCLIQUE AZETINE-…
Number of citations: 0 pascal-francis.inist.fr
K Mahabaleshwara, N Chandrasekhar… - Nat Prod Chem …, 2016 - researchgate.net
The present study was aimed to identify phytochemical presence in leaves of Randia spinosa using hexane, chloroform, ethanol, methanol and distilled water for extraction. Among …
Number of citations: 13 www.researchgate.net
G MacLeod, J Ames, NL Betz - Critical Reviews in Food Science & …, 1988 - Taylor & Francis

A highly characteristic and often undesirable flavor associated with soy protein materials largely explains the slower‐than‐expected progress over recent years in the development …

Number of citations: 229 www.tandfonline.com
M Smith - 2016 - books.google.com
Organic Synthesis, Fourth Edition, provides a reaction-based approach to this important branch of organic chemistry. Updated and accessible, this eagerly-awaited revision offers a …
Number of citations: 055 books.google.com
A Barbero, DC Blakemore, I Fleming… - Journal of the Chemical …, 1997 - pubs.rsc.org
Methylation of methyl 4-phenylpentanoate 25 gives the diastereoisomers methyl (2RS,4SR )-2-methyl-4-phenylpentanoate 26 and methyl (2RS,4RS)- 2-methyl-4-phenylpentanoate 27 …
Number of citations: 42 pubs.rsc.org
A Di Sabato, F D'Acunzo, D Filippini… - The Journal of …, 2022 - ACS Publications
Photocyclization of carbonyl compounds (known as the Norrish–Yang reaction) to yield cyclobutanols is, in general, accompanied by fragmentation reactions. The latter are …
Number of citations: 2 pubs.acs.org
P Baas, H Cerfontain - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The photoisomerization of four α-oxo-oxime ethyl ethers (1)–(4) has been investigated. The (E)-isomers of (1)–(3) exist in the s-trans conformation. By spectroscopic analysis and by …
Number of citations: 19 pubs.rsc.org
D Enders, J Adam, S Oberboersch, D Ward - Synthesis, 2002 - thieme-connect.com
An efficient, regio-and enantioselective synthesis of α-substituted β-amino ketones has been developed. Starting from simple ketones, enantiomerically pure α-silyl ketones 1a-j were …
Number of citations: 13 www.thieme-connect.com
F Romiti, L Decultot, JS Clark - The Journal of Organic Chemistry, 2022 - ACS Publications
The complete carbon framework of the macrocyclic marine natural product amphidinolide F has been prepared by a convergent synthetic route in which three fragments of similar size …
Number of citations: 3 pubs.acs.org

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